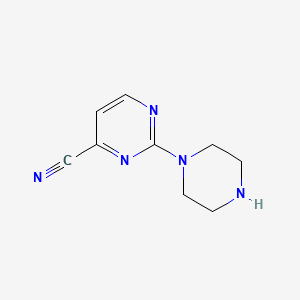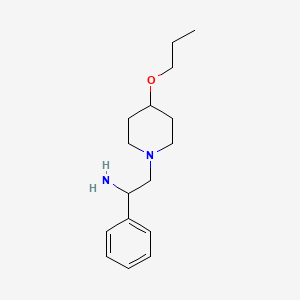
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine
Descripción general
Descripción
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is a chemical compound with the CAS number 2096987-51-6 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The molecular weight of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is 262.40 . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Analgesic, Anti-inflammatory, and Local Anesthetic Activities
A study focused on the synthesis of 2-(1-phenyl-1H-indazol-4-yl)ethanamines, closely related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, reported significant analgesic activity in mice. Some of these compounds also demonstrated moderate anti-inflammatory properties and local anesthetic effects (Mosti et al., 1990).
Catalyst in Asymmetric Transfer Hydrogenation
Research involving chiral synthons similar to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine demonstrated their use in catalyzing asymmetric transfer hydrogenation of ketones. The study indicated moderate catalytic activities with these compounds, pointing to potential applications in chemical synthesis (Kumah et al., 2019).
Antihistamine Activity
Compounds structurally related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine were found to have H1-antagonistic activity, which could be significant in the development of antihistamines. The study highlights the potential of such compounds in treating allergic reactions (Walczyński et al., 1999).
Antimicrobial and Antifungal Properties
A synthesis study on phenyl amides, closely resembling the structure of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, showed promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Pejchal et al., 2015).
Applications in Polymer Synthesis
Research on the synthesis of functional alkoxyamines, which are structurally related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, demonstrated applications in creating well-defined star polymers. This points to potential use in materials science and polymer chemistry (Miura & Yoshida, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-12-19-15-8-10-18(11-9-15)13-16(17)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSDVBQQMTKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



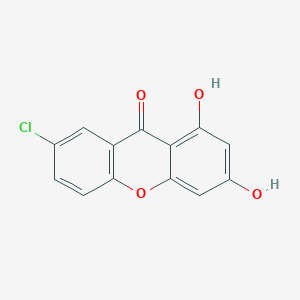
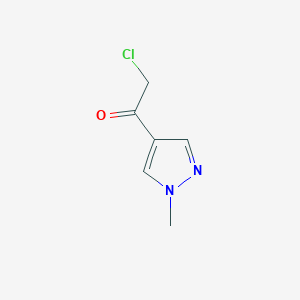

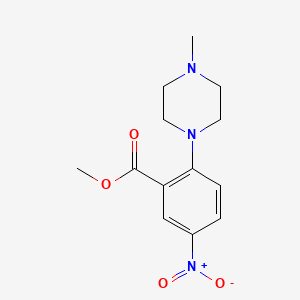



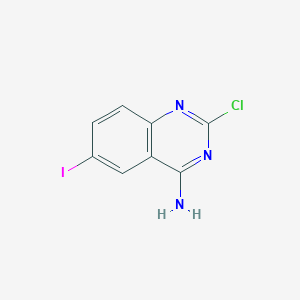
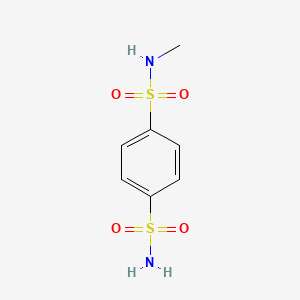
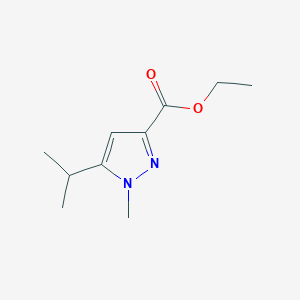
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1415147.png)


